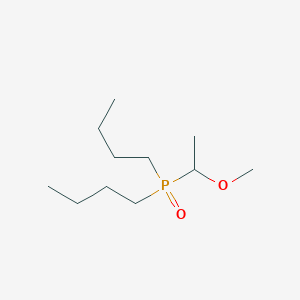
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane is a chemical compound with the molecular formula C11H25O2P . It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to an oxygen atom, two butyl groups, and a 1-methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine with 1-methoxyethanol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as toluene and a catalyst to facilitate the oxidation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atom in the compound can form stable complexes with transition metals, which can then undergo various catalytic transformations. The methoxyethyl group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane include other phosphine oxides such as:
Dibutylphosphine oxide: Lacks the methoxyethyl group, making it less versatile in certain reactions.
Tributylphosphine oxide: Contains three butyl groups, which can affect its steric and electronic properties.
Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane: Similar structure but with a different methoxyethyl group, leading to variations in reactivity and applications.
This compound stands out due to its specific combination of functional groups, which provides a unique balance of reactivity and stability, making it valuable in both research and industrial applications.
Properties
CAS No. |
62456-57-9 |
|---|---|
Molecular Formula |
C11H25O2P |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-[butyl(1-methoxyethyl)phosphoryl]butane |
InChI |
InChI=1S/C11H25O2P/c1-5-7-9-14(12,10-8-6-2)11(3)13-4/h11H,5-10H2,1-4H3 |
InChI Key |
LVNOQNHUWOQOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















